2-Ethoxy-3-methylbutanoic acid

Description

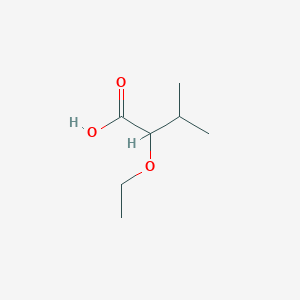

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAZWYHOXPIWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 3 Methylbutanoic Acid and Its Precursors

Classical Approaches to 2-Ethoxy-3-methylbutanoic Acid Synthesis

Classical synthetic routes to this compound have been developed utilizing fundamental organic reactions. These methods, while foundational, provide the basis for more complex and stereoselective syntheses.

Ester Hydrolysis Routes to this compound

The hydrolysis of the corresponding ester, ethyl 2-ethoxy-3-methylbutanoate, is a direct method for the preparation of this compound. This reaction can be catalyzed by either an acid or a base. libretexts.org

Under basic conditions, a process known as saponification, the ester is treated with a hydroxide (B78521) salt, such as sodium hydroxide or potassium hydroxide. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. masterorganicchemistry.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orgyoutube.com This equilibrium process typically requires heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org

A related precursor, ethyl 2-cyano-3-methylbutanoate, can also serve as a starting material. Hydrolysis of this compound, in the presence of an acid or base, yields 2-cyano-3-methylbutanoic acid and ethanol (B145695). Subsequent conversion of the cyano group would be necessary to arrive at the target molecule.

Oxidation Pathways for this compound Generation

Oxidation of precursor molecules presents another viable pathway to this compound. For instance, the oxidation of (1E)-1-ethoxy-3-methylbut-1-ene using oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of 3-methylbutanoic acid, a related but distinct compound. The specific synthesis of this compound via oxidation would necessitate starting with a precursor already containing the 2-ethoxy group, such as 2-ethoxy-3-methylbutan-1-ol (B13260914) or 2-ethoxy-3-methylbutanal.

The oxidative degradation of the amino acid leucine (B10760876) has been shown to produce 3-methylbutanoic acid ethyl ester among other products, which could then be hydrolyzed to the corresponding acid. themodernbrewhouse.com This process can be initiated by hydroxyl and ethoxy radicals. themodernbrewhouse.comresearchgate.net

Carbonylation Reactions for this compound Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule, represent a powerful tool for the synthesis of carboxylic acids. nih.govencyclopedia.pub The synthesis of this compound could potentially be achieved through the carbonylation of a suitable precursor. For example, a process analogous to the synthesis of 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene could be envisioned. google.com This would involve reacting a precursor alkene with carbon monoxide in the presence of an acid catalyst, followed by the addition of water. google.com

Palladium-catalyzed carbonylation reactions are particularly versatile. unipr.itresearchgate.net For instance, the carbonylation of certain organic halides in the presence of an alcohol can yield esters, which can then be hydrolyzed to the desired carboxylic acid. nih.gov A general strategy could involve the carbonylation of a halide precursor, such as 2-bromo-3-methylbutane, in the presence of ethanol to form the ethyl ester, followed by hydrolysis.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound is of significant interest.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govuni-regensburg.de This approach offers an efficient route to enantiopure compounds. researchgate.net For the synthesis of this compound, an asymmetric catalytic reaction could be employed to introduce the stereocenter at the C2 position with high enantioselectivity.

One potential strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as ethyl 2-ethoxy-3-methyl-2-butenoate, using a chiral metal catalyst. Another approach could be an enantioselective Michael addition to an appropriate acceptor. chemrxiv.org The development of photoexcited transition metal catalysis has also opened new avenues for novel enantioselective transformations. researchgate.net

Chiral Auxiliary Strategies for this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chsigmaaldrich.comyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. ethz.chsigmaaldrich.com

A common strategy involves the use of Evans oxazolidinone auxiliaries. york.ac.uk For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule, such as 3-methylbutanoic acid, to form a chiral enolate. Subsequent reaction with an electrophilic source of the ethoxy group would proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. Finally, removal of the auxiliary would yield the desired enantiomerically enriched this compound.

The choice of chiral auxiliary is critical and a variety of structures, including those based on ephedrine (B3423809) derivatives and sulfur-containing compounds, are available to suit different applications. sigmaaldrich.com

Biocatalytic Approaches to this compound Enantiomers

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity of enzymes. acs.org Enzymes like lipases and esterases are commonly employed in kinetic resolutions to separate enantiomers from a racemic mixture. acs.org This can be applied either to the final compound or, more commonly, to a chiral precursor.

For instance, the synthesis of enantiopure (R)-ethyl 2-hydroxy-3-methylbutanoate, a direct precursor to this compound, can be achieved via enzymatic kinetic resolution. In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), selectively acylates or hydrolyzes one enantiomer of a racemic mixture of ethyl 2-hydroxy-3-methylbutanoate. The unreacted enantiomer can then be separated, yielding a product with high enantiomeric excess (ee). The efficiency of such resolutions is often high, with reported ee values exceeding 98%.

The general mechanism for lipase-catalyzed kinetic resolution involves the preferential reaction of the enzyme with one enantiomer, leading to an enantiomerically enriched product and unreacted substrate. acs.orgresearchgate.net The choice of enzyme, solvent, and acyl donor is critical for achieving high selectivity. acs.orgacs.org

Table 1: Parameters for Enzymatic Kinetic Resolution of a Precursor

| Parameter | Value/Condition | Impact |

|---|---|---|

| Enzyme | Candida antarctica lipase B (CAL-B) | High enantioselectivity (E > 200) |

| Substrate | Racemic ethyl 2-hydroxy-3-methylbutanoate | Precursor for this compound |

| Solvent | tert-Butanol | Affects enzyme activity and stability |

| Temperature | 40°C | Optimized for enzyme performance |

| Enantiomeric Excess (ee) | >98% (R-enantiomer) | High purity of the desired product |

Data derived from studies on the precursor (R)-ethyl 2-hydroxy-3-methylbutanoate.

Diastereoselective Control in this compound Synthesis

Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters, as is the case with this compound. The relative stereochemistry between the C2 and C3 positions must be controlled. Diastereoselective synthesis can be accomplished using various strategies, including the use of chiral auxiliaries or substrate-controlled reactions. nih.gov

One common approach involves the diastereoselective reduction of a keto group precursor. For example, the synthesis could start from a β-keto ester, such as ethyl 2-oxo-3-methylbutanoate. Asymmetric hydrogenation of this precursor using a chiral catalyst can set the stereochemistry at one of the centers. The subsequent introduction of the ethoxy group would then need to be performed in a way that controls the stereochemistry at the second center.

Another strategy is the use of ring-opening reactions of chiral precursors. For instance, a chiral epoxide can undergo stereoselective ring-opening with an ethoxide nucleophile. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product.

Research into the diastereoselective synthesis of structurally related piperidines has shown that kinetic protonation or thermodynamic equilibration of a nitro group can control the relative stereochemistry between adjacent carbons. nih.gov Similar principles could potentially be applied to the synthesis of this compound precursors.

Table 2: General Strategies for Diastereoselective Control

| Method | Description | Key Factor |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral ketone or alkene using a chiral catalyst. | Chiral catalyst/ligand |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Structure of the auxiliary |

| Substrate-Controlled Reaction | The existing stereocenter(s) in the substrate direct the stereochemistry of the newly formed center. | Steric and electronic properties of the substrate |

Novel and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. unibo.it This includes the use of flow chemistry, sustainable solvents, and advanced catalysts to improve the environmental footprint and economic viability of chemical production.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. nih.govresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and scalability. nih.govresearchgate.net

While specific applications of flow chemistry for the synthesis of this compound are not widely documented, the principles can be applied to key steps in its production. For example, the etherification step to introduce the ethoxy group could be performed in a flow reactor. This would allow for precise control of reaction temperature and time, potentially minimizing side reactions and improving yield. The use of superheated solvents in flow systems can also significantly accelerate reaction rates. nih.gov

Sustainable Solvent Systems for this compound Production

The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. unibo.it Research into sustainable solvents focuses on alternatives to traditional volatile organic compounds (VOCs).

For the synthesis of this compound and its precursors, several green solvent systems could be considered:

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyrene, can be effective replacements for conventional solvents like THF or dichloromethane. nih.gov

Ionic Liquids (ILs): These salts with low melting points are considered "designer solvents" as their properties can be tuned by modifying the cation and anion. universiteitleiden.nl They offer benefits such as low volatility and high thermal stability. They have been used in asymmetric hydrogenations, a key step for creating chiral centers. universiteitleiden.nl

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable materials like choline (B1196258) chloride and urea. universiteitleiden.nl

The use of such solvents can lead to improved process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. whiterose.ac.uk

Catalyst Development for Efficient this compound Synthesis

Efficient catalysis is at the heart of modern organic synthesis. The development of new catalysts aims to improve reaction rates, selectivity, and stability while minimizing waste and energy consumption. oup.com For the synthesis of this compound, catalyst development is relevant in several key transformations.

In the hydrogenation of precursors, ruthenium-based catalysts have shown high efficiency for the conversion of carboxylic acids and their derivatives. nih.gov For example, Ru supported on various materials like carbon or zeolites can be used for the reductive amination of related keto acids. nih.gov The development of catalysts that are resistant to poisoning and leaching is a significant challenge, especially when dealing with acidic reaction media. oup.com

For esterification and etherification steps, solid acid catalysts can replace traditional homogeneous acids like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. Ion-exchange resins, for example, have been used effectively for esterification reactions with high conversion and selectivity. oup.com

The integration of biocatalysis, as discussed in section 2.2.3, represents another frontier in catalyst development, offering unparalleled selectivity under mild reaction conditions. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-ethyl 2-hydroxy-3-methylbutanoate |

| Candida antarctica lipase B (CAL-B) |

| Ethyl 2-oxo-3-methylbutanoate |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Choline chloride |

| Ruthenium |

| Sulfuric acid |

| Dichloromethane |

| Tetrahydrofuran (B95107) (THF) |

| Cyrene |

Chemical Reactivity and Derivatization of 2 Ethoxy 3 Methylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-Ethoxy-3-methylbutanoic Acid

The carboxylic acid group (-COOH) is a versatile functional group that can undergo nucleophilic acyl substitution, reduction, and deprotonation. These reactions provide pathways to a variety of important derivatives such as esters and amides.

Esterification Reactions of this compound

One of the most fundamental reactions of carboxylic acids is esterification. When this compound is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), it forms an ester and water. This reversible reaction is known as the Fischer esterification. The equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

| Reactant Alcohol | Product Ester Name | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-ethoxy-3-methylbutanoate | CH₃CH(CH₃)CH(OCH₂CH₃)COOCH₃ |

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 2-ethoxy-3-methylbutanoate | CH₃CH(CH₃)CH(OCH₂CH₃)COOCH₂CH₃ |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 2-ethoxy-3-methylbutanoate | CH₃CH(CH₃)CH(OCH₂CH₃)COOCH₂CH₂CH₃ |

| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 2-ethoxy-3-methylbutanoate | CH₃CH(CH₃)CH(OCH₂CH₃)COOCH₂C₆H₅ |

Amide Formation from this compound

Amides are synthesized from carboxylic acids by reaction with ammonia (B1221849) or primary and secondary amines. The direct reaction is typically very slow and requires high temperatures. A more common and efficient laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride.

This compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride, 2-ethoxy-3-methylbutanoyl chloride. This highly reactive intermediate readily reacts with ammonia, a primary amine, or a secondary amine in a vigorous, often exothermic, reaction to yield the corresponding amide. Two equivalents of the amine are generally required: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. Alternatively, a non-nucleophilic base like pyridine (B92270) can be used to scavenge the HCl.

| Reactant Amine | Product Amide Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 2-Ethoxy-3-methylbutanamide | CH₃CH(CH₃)CH(OCH₂CH₃)CONH₂ |

| Methylamine (CH₃NH₂) | N-Methyl-2-ethoxy-3-methylbutanamide | CH₃CH(CH₃)CH(OCH₂CH₃)CONHCH₃ |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-ethoxy-3-methylbutanamide | CH₃CH(CH₃)CH(OCH₂CH₃)CON(CH₂CH₃)₂ |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-ethoxy-3-methylbutanamide | CH₃CH(CH₃)CH(OCH₂CH₃)CONHC₆H₅ |

Reduction and Oxidation Reactions of this compound

The carboxylic acid functional group can be reduced to a primary alcohol. While less reactive to reduction than aldehydes or ketones, carboxylic acids can be effectively reduced by powerful reducing agents. The most common reagents for this transformation are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF).

Treatment of this compound with LiAlH₄ in a dry ether solvent, followed by an acidic workup, will yield 2-ethoxy-3-methylbutan-1-ol (B13260914). The reaction proceeds via a complex aluminum salt intermediate. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

For this compound: CH₃CH(CH₃)CH(OCH₂CH₃)COOH + [H] → CH₃CH(CH₃)CH(OCH₂CH₃)CH₂OH

Conversely, the carboxylic acid group is already in a high oxidation state, and therefore, it is generally resistant to further oxidation under typical laboratory conditions. The rest of the molecule could be oxidized under harsh conditions, but this does not represent a characteristic reaction of the carboxylic acid moiety itself.

Transformations Involving the Ether Linkage in this compound

The ether group (C-O-C) is generally unreactive and stable to many reagents, which is why ethers are often used as solvents. However, under specific and often harsh conditions, the ether linkage can undergo cleavage or functionalization at an adjacent carbon.

Cleavage Reactions of the Ether Group in this compound

The C-O bond of an ether can be broken by treatment with strong acids, particularly the hydrogen halides HI and HBr. libretexts.orgwikipedia.orglibretexts.org The reaction is typically performed at high temperatures. The mechanism begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol.

In the case of this compound, an unsymmetrical ether, the cleavage can proceed via either an Sₙ1 or Sₙ2 pathway depending on the structure of the alkyl groups. libretexts.orgwikipedia.org The ethoxy group is attached to a secondary carbon, while the other side is an ethyl group (primary). Nucleophilic attack by the halide ion (I⁻ or Br⁻) is more likely to occur at the less sterically hindered primary carbon of the ethyl group via an Sₙ2 mechanism. libretexts.orgwikipedia.org This would yield 2-hydroxy-3-methylbutanoic acid and ethyl halide. If an excess of the hydrogen halide is used, the initially formed alcohol can be further converted into an alkyl halide. libretexts.org

| Reagent | Primary Products |

|---|---|

| Hydroiodic Acid (HI) | 2-Hydroxy-3-methylbutanoic acid + Ethyl iodide |

| Hydrobromic Acid (HBr) | 2-Hydroxy-3-methylbutanoic acid + Ethyl bromide |

Functionalization Adjacent to the Ether Oxygen in this compound

While the ether linkage itself is robust, the C-H bonds on the carbon atoms adjacent (alpha) to the ether oxygen can be activated for functionalization. These reactions often proceed through radical intermediates.

Radical Halogenation : Ethers can undergo free-radical halogenation with chlorine or bromine, typically initiated by UV light. wikipedia.org The reaction preferentially occurs at the C-H bond alpha to the ether oxygen because the resulting α-oxyalkyl radical is stabilized by resonance with the adjacent oxygen atom. For this compound, this would lead to halogenation at the C2 position, yielding 2-chloro- or 2-bromo-2-ethoxy-3-methylbutanoic acid.

Oxidation : The C-H bond adjacent to the ether oxygen can also be oxidized. Ethers are known to undergo autoxidation in the presence of atmospheric oxygen to form hydroperoxides, which can be explosive. youtube.com Controlled oxidation can be achieved using various reagents. For instance, some chromium-based reagents or electrochemical methods can convert the C-H group alpha to an ether into a carbonyl group. researchgate.net Photocatalytic methods have also been developed for the direct α-arylation of ethers, coupling the α-oxyalkyl radical with heteroarenes. nih.gov These advanced methods could potentially be applied to functionalize the C2 position of this compound.

Stereochemical Aspects of this compound Reactivity

The reactivity of this compound is profoundly influenced by the stereochemistry at its chiral centers. The spatial arrangement of the ethoxy and isopropyl groups dictates the facial selectivity of approaching reagents and influences the stability of transition states, thereby governing the diastereoselectivity of various transformations.

Diastereoselective Reactions of this compound Derivatives

The generation of enolates from esters of this compound and their subsequent reaction with electrophiles is a key strategy for forming new carbon-carbon bonds. The diastereoselectivity of these reactions is highly dependent on the geometry of the enolate, the nature of the electrophile, and the reaction conditions.

For instance, the alkylation of the lithium enolate of a chiral, non-racemic ester of this compound can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized by considering the Zimmerman-Traxler model for the transition state, where the substituents on the chiral auxiliary and the enolate itself dictate the approach of the electrophile. The bulky isopropyl group at the β-position can effectively shield one face of the enolate, leading to preferential attack from the less hindered face.

While specific data for the diastereoselective alkylation of this compound derivatives is not extensively reported, analogous systems provide valuable insights. For example, in the alkylation of enolates derived from related α-alkoxy esters, the diastereomeric excess can be significantly influenced by the choice of the base, solvent, and the electrophile.

To illustrate the potential for diastereoselectivity, consider the hypothetical methylation of the lithium enolate of ethyl 2-ethoxy-3-methylbutanoate. The formation of the (Z)-enolate, favored under certain conditions, would likely lead to a chair-like transition state where the incoming methyl iodide approaches from the face opposite to the bulky isopropyl group to minimize steric interactions. This would result in the preferential formation of one diastereomer over the other.

Table 1: Hypothetical Diastereoselective Alkylation of Ethyl 2-Ethoxy-3-methylbutanoate Enolate

| Electrophile | Base | Solvent | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

| Methyl Iodide | LDA | THF | (2R,3S)- or (2S,3R)- | >90:10 |

| Benzyl Bromide | LHMDS | Toluene | (2R,3S)- or (2S,3R)- | >85:15 |

Note: The data in this table is hypothetical and serves to illustrate the expected high diastereoselectivity based on principles of asymmetric induction in similar systems. The actual stereochemical outcome would need to be determined experimentally.

Analytical Methodologies and Characterization Techniques for 2 Ethoxy 3 Methylbutanoic Acid

Chromatographic Techniques for 2-Ethoxy-3-methylbutanoic Acid Analysis

Chromatography is a cornerstone for the separation and analysis of this compound from complex mixtures. The choice of technique is often dictated by the sample matrix, the concentration of the analyte, and the specific analytical question, such as the need for enantiomeric separation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. Due to the carboxylic acid functional group, derivatization is often necessary to increase the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

Derivatization: A common approach for the GC-MS analysis of carboxylic acids is esterification to form more volatile esters, such as methyl or ethyl esters. However, for this compound, which is already an ethoxy compound, derivatization might involve converting the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. This process replaces the acidic proton with a non-polar TMS group, enhancing its suitability for GC analysis.

Illustrative GC-MS Parameters for a Related Compound (2-Hydroxy-3-methylbutyric acid derivative):

| Parameter | Value |

| Column | DB-5 (5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

This table presents typical GC-MS conditions used for the analysis of a structurally similar derivatized hydroxy acid and serves as an illustrative example.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it suitable for the direct analysis of this compound without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating organic acids.

Methodology: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. Detection is commonly achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more universally with a mass spectrometer (LC-MS).

The separation of the enantiomers of this compound requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Illustrative RP-HPLC Conditions for a Related Carboxylic Acid:

| Parameter | Value |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Column Temperature | 30 °C pensoft.net |

This table provides an example of RP-HPLC conditions for the analysis of a substituted propanoic acid, which could be adapted for this compound.

Since this compound possesses two chiral centers, it can exist as four stereoisomers. Chiral chromatography is essential for the separation of these enantiomers and diastereomers to determine the enantiomeric excess (ee) and diastereomeric ratio. This is particularly important in fields like flavor chemistry and pharmaceuticals, where different stereoisomers can have distinct biological activities and sensory properties.

Techniques: The most common approach is to use a chiral stationary phase (CSP) in either HPLC or GC. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. For carboxylic acids, CSPs based on cyclodextrins or macrocyclic antibiotics are often effective in HPLC. In GC, chiral columns are also widely used, often after derivatization of the analyte.

An alternative method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. For instance, the carboxylic acid could be reacted with a chiral alcohol to form diastereomeric esters.

The determination of enantiomeric excess is crucial for assessing the success of asymmetric syntheses or for characterizing chiral compounds in natural products.

In complex matrices such as wine, beer, or biological fluids, one-dimensional GC may not provide sufficient resolution to separate all volatile components. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and is well-suited for the analysis of trace compounds like this compound in such samples. rsc.org

Illustrative GCxGC Column Combination for Volatile Analysis in Wine:

| Dimension | Column Phase |

| First Dimension | Polar (e.g., WAX) rsc.org |

| Second Dimension | Non-polar (e.g., 1-HT) rsc.org |

This table shows a typical column set used in GCxGC for the analysis of volatile compounds in wine, a matrix where this compound may be found.

Spectroscopic Techniques in this compound Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon and proton framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the two methyl groups, the methine protons, the methylene (B1212753) protons of the ethoxy group, and the acidic proton of the carboxylic acid. The splitting patterns (e.g., doublets, triplets, quartets) arise from spin-spin coupling between neighboring protons and are crucial for establishing the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two methine carbons, the methylene carbon of the ethoxy group, and the two methyl carbons. The chemical shifts of these carbons provide information about their electronic environment.

Illustrative Predicted ¹H NMR Chemical Shifts for a Butanoic Acid Moiety:

| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.9 | Triplet |

| CH₂ (adjacent to CH₃) | ~1.6 | Sextet |

| CH₂ (adjacent to COOH) | ~2.3 | Triplet |

| COOH | ~11-12 | Singlet |

This table shows typical ¹H NMR chemical shifts for butanoic acid. The presence of the ethoxy and methyl substituents in this compound would alter these values.

Illustrative ¹³C NMR Chemical Shifts for a Butanoic Acid Moiety:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| CH₃ | ~13 |

| CH₂ (adjacent to CH₃) | ~18 |

| CH₂ (adjacent to COOH) | ~36 |

| COOH | ~180 |

This table shows typical ¹³C NMR chemical shifts for butanoic acid. The substitution pattern in this compound would lead to different chemical shifts for the corresponding carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group characterization of this compound. These methods probe the vibrational modes of the molecule, offering a unique fingerprint based on its atomic composition and bond arrangements.

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups. A very broad and prominent peak is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. Another key feature is the C-O stretching vibration from the ether linkage and the carboxylic acid, which would appear in the fingerprint region between 1000 and 1300 cm⁻¹. Vibrations associated with the alkyl backbone, including C-H stretching, bending, and rocking, will be observed in the regions of 2850-2960 cm⁻¹ and 1340-1470 cm⁻¹. docbrown.info The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule's entire structure. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. For this compound, the C=O stretch would also be visible in the Raman spectrum. Symmetrical vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum.

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Peaks for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (Broad) | Weak / Not prominent |

| Carboxylic Acid | C=O Stretch | 1700-1725 (Strong) | 1700-1725 (Strong) |

| Alkyl Groups | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Ether & Carboxylic Acid | C-O Stretch | 1000-1300 (Medium) | 1000-1300 (Medium) |

| Alkyl Groups | C-H Bend | 1340-1470 (Variable) | 1340-1470 (Variable) |

Mass Spectrometry Fragmentation Analysis of this compound

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion (M⁺) peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.09 g/mol ). However, the molecular ion of carboxylic acids can be weak or unstable, leading to extensive fragmentation. miamioh.edudocbrown.info

Upon electron ionization, the this compound molecule will undergo various fragmentation processes. Key fragmentation pathways include:

Alpha-cleavage: This is a common fragmentation mode for ethers and carboxylic acids. miamioh.edu Cleavage of the bond adjacent to the ether oxygen can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethoxy radical (•OCH₂CH₃, 45 Da). Alpha-cleavage next to the carbonyl group can lead to the loss of the hydroxyl group (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.org

McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and an accessible gamma-hydrogen. For carboxylic acids, this can result in the elimination of a neutral alkene molecule and the formation of a characteristic ion. docbrown.info In the case of this compound, this process could lead to a prominent peak.

Loss of Small Neutral Molecules: The loss of water (H₂O, 18 Da) from the molecular ion is a possible fragmentation pathway.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct (m/z 147.10158) is 132.2 Ų. uni.lu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 146 | [C₇H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OH]⁺ | Loss of hydroxyl radical |

| 117 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 101 | [M - OCH₂CH₃]⁺ | Alpha-cleavage, loss of ethoxy radical |

| 101 | [M - COOH]⁺ | Loss of carboxyl group |

| 73 | [C₄H₉O]⁺ | Cleavage at the alpha-carbon to the carbonyl |

| 45 | [COOH]⁺ | Carboxyl fragment |

| 43 | [C₃H₇]⁺ | Isopropyl fragment |

Advanced Characterization Methodologies for this compound

Beyond standard spectroscopic techniques, advanced methodologies can provide more definitive structural and analytical information. These include X-ray crystallography for three-dimensional structure determination and derivatization strategies to improve analytical detection.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound.

However, applying this technique directly to this compound presents challenges, as it is a liquid at room temperature and may not readily form the high-quality single crystals required for analysis. To overcome this, the acid would first need to be converted into a solid crystalline derivative. This could be achieved by reacting it with a suitable agent to form a salt or an amide with a well-defined crystalline structure.

As of now, there is no publicly available crystallographic data for this compound or its derivatives in crystallographic databases. If a suitable crystal were obtained, the resulting data would include the precise coordinates of each atom in the crystal lattice, confirming its molecular structure and providing insights into intermolecular interactions like hydrogen bonding.

Derivatization Strategies for Enhanced Analytical Detection of this compound

For analytical purposes, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to enhance the detection of carboxylic acids. asianpubs.org Carboxylic acids like this compound are polar and have low volatility, which can lead to poor chromatographic peak shape and low sensitivity. asianpubs.org Derivatization converts the analyte into a less polar, more volatile, or more easily ionizable form. science.gov

Common derivatization strategies applicable to this compound include:

Esterification: The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst, or with a reagent like trimethylsilyldiazomethane. This increases the volatility of the compound, making it more suitable for GC analysis.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (TMS) group. TMS derivatives are typically more volatile and thermally stable.

Amidation: For LC-MS analysis, derivatization can be used to introduce a moiety that enhances ionization efficiency. nih.gov Reacting the carboxylic acid with an amine, often using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), forms an amide. nih.gov Choosing a derivatizing agent with a readily ionizable group can significantly improve sensitivity in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

Table 3: Common Derivatization Strategies for this compound

| Derivatization Method | Reagent Example | Purpose | Analytical Technique |

| Esterification | Methanol/H⁺, Diazomethane | Increase volatility | GC, GC-MS |

| Silylation | BSTFA, MSTFA | Increase volatility and thermal stability | GC, GC-MS |

| Amidation | Aniline, 3-Nitrophenylhydrazine (3-NPH) with EDC | Enhance ionization efficiency and chromatographic retention | LC-MS/MS |

Theoretical and Computational Studies of 2 Ethoxy 3 Methylbutanoic Acid

Quantum Chemical Calculations on 2-Ethoxy-3-methylbutanoic Acid Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods solve approximations of the Schrödinger equation to determine the energies and wavefunctions of electrons, from which various molecular properties can be derived. For a molecule like this compound, these calculations are invaluable for determining its most stable three-dimensional structure and the relative energies of its different conformations.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction. A common approach for a molecule like this compound would involve geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-31G(d), which provides a good description of molecular geometries for organic compounds.

The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. The presence of the ethoxy group and the chiral center at the 2-position introduces significant conformational flexibility, particularly around the C-O and C-C single bonds. DFT calculations can map out the potential energy surface associated with the rotation around these bonds to identify the global minimum and other low-energy conformers.

Below is a plausible set of optimized geometric parameters for the lowest energy conformer of this compound, derived from typical values for similar functional groups calculated at the B3LYP/6-31G(d) level of theory.

| Bond | Predicted Length (Å) |

|---|---|

| C=O (carboxyl) | 1.215 |

| C-O (carboxyl) | 1.360 |

| O-H (carboxyl) | 0.972 |

| C-O (ether) | 1.425 |

| C-C (backbone) | 1.530 |

| Angle | Predicted Angle (°) |

|---|---|

| O=C-O (carboxyl) | 124.5 |

| C-C-O (carboxyl) | 112.0 |

| C-O-C (ether) | 111.8 |

| C-C-C (backbone) | 110.5 |

Ab Initio Methods Applied to this compound

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can offer higher accuracy than DFT for certain systems, albeit at a greater computational expense.

For a molecule of the size of this compound, MP2 calculations with a reasonably large basis set, such as cc-pVTZ, could be employed to refine the geometries and energies obtained from DFT. These higher-level calculations are particularly useful for studying systems where electron correlation effects are significant. They can provide a benchmark for the results obtained from more computationally efficient DFT methods. A key application would be to obtain a more accurate energy difference between the various conformers of the molecule, which is crucial for understanding its conformational preferences in different environments.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations are excellent for studying static molecular structures, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological or solution-phase conditions. A suitable force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), would be chosen to describe the interactions within the molecule and with the solvent.

The primary output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal the conformational landscape of this compound. By monitoring the dihedral angles of the rotatable bonds, one can identify the most populated conformational states and the timescales of transitions between them. This provides a more realistic picture of the molecule's flexibility and average structure in solution compared to the static, gas-phase picture from quantum chemical calculations. Such simulations can also provide insights into the hydration structure around the molecule, revealing how water molecules interact with the polar carboxyl and ether groups, as well as the nonpolar alkyl portions.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. DFT calculations, in particular, are widely used to predict vibrational and nuclear magnetic resonance (NMR) spectra.

To predict the infrared (IR) spectrum, a frequency calculation is performed on the optimized geometry of this compound. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. The predicted spectrum can then be compared with experimental data to aid in the assignment of spectral peaks to specific molecular motions. For instance, the characteristic carbonyl (C=O) stretch of the carboxylic acid group is expected to be a strong absorption in a specific region of the IR spectrum.

NMR chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C), which can be correlated with experimental spectra to assist in structure elucidation and assignment.

The following table presents plausible predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (carboxyl) | ~3550 | Broad, Strong |

| C-H stretch (alkyl) | 2850-3000 | Medium-Strong |

| C=O stretch (carboxyl) | ~1740 | Very Strong |

| C-O stretch (ether) | ~1120 | Strong |

Reaction Mechanism Elucidation for this compound Transformations via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energy barriers. For this compound, a common reaction to study would be its esterification.

Using DFT, the entire reaction pathway for the acid-catalyzed esterification of this compound with an alcohol (e.g., ethanol) can be mapped out. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of all these species, a reaction energy profile can be constructed. This profile provides quantitative information about the thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers) of the reaction. pku.edu.cn Such studies can help to understand the role of the catalyst and the factors that influence the reaction rate and selectivity.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient available information in the public domain to generate a detailed and scientifically accurate article on "this compound" that adheres to the specific outline provided.

The search for applications of "this compound" in the requested areas—as a chiral building block in organic synthesis, its role in polymer chemistry, and its use in advanced materials research—did not yield specific research findings, data tables, or detailed discussions pertaining to this exact compound.

While information is available for structurally related compounds such as 2-ethyl-3-methylbutanoic acid, 2-methylbutanoic acid, and other derivatives, the user's strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope of the provided outline cannot be met. To create the article as requested would require making unsubstantiated extrapolations from these related but distinct chemical entities, which would not be scientifically rigorous or accurate.

Therefore, in the interest of providing factually correct and non-hallucinatory content, the requested article cannot be generated at this time due to the lack of specific source material on "this compound."

Applications of 2 Ethoxy 3 Methylbutanoic Acid in Chemical Synthesis and Materials Science

Applications of 2-Ethoxy-3-methylbutanoic Acid in Advanced Materials Research

Design of Functional Materials Containing this compound Moieties

The incorporation of this compound moieties into larger material structures could impart specific functionalities. The carboxylic acid group provides a reactive handle for integration into polymer chains or for grafting onto surfaces. The ethoxy and methyl groups, in turn, can influence the physical properties of the resulting material, such as solubility, thermal stability, and hydrophobicity.

Potential research in this area could focus on synthesizing polymers where this compound is used as a monomer or a pendant group. Such materials could exhibit tailored properties for applications in coatings, adhesives, or specialty plastics. The specific arrangement and density of these moieties would be critical in determining the final material characteristics.

Table 1: Hypothetical Functional Materials Incorporating this compound

| Material Class | Potential Synthesis Route | Anticipated Properties | Potential Applications |

| Polyesters | Polycondensation with diols | Increased hydrophobicity, altered glass transition temperature | Biodegradable plastics, drug delivery systems |

| Polyamides | Polycondensation with diamines | Modified thermal stability, altered solvent resistance | High-performance fibers, engineering plastics |

| Polymer Grafts | Grafting onto existing polymer backbones | Surface functionalization, improved biocompatibility | Medical implants, functional textiles |

Surface Modification Studies Using this compound Derivatives

The carboxylic acid functionality of this compound makes it a candidate for surface modification of various substrates, including metals, metal oxides, and ceramics. By forming self-assembled monolayers (SAMs) or covalently bonding to surface hydroxyl groups, derivatives of this acid could alter the surface properties of materials.

Research in this domain would likely involve the synthesis of derivatives, such as silanes or thiols containing the 2-ethoxy-3-methylbutanoyl group, to facilitate attachment to specific surfaces. These modified surfaces could then be characterized to understand the impact of the organic layer on properties like wettability, adhesion, and corrosion resistance. The branched alkyl structure and the ethoxy group would be expected to create a hydrophobic surface with a specific packing density.

Table 2: Potential Surface Modification Applications and Expected Outcomes

| Substrate | Derivative for Modification | Expected Change in Surface Property | Potential Application |

| Silicon Dioxide | 2-Ethoxy-3-methylbutanoyl-terminated silane | Increased hydrophobicity, reduced surface energy | Microelectronics, anti-fouling coatings |

| Gold | 2-Ethoxy-3-methylbutanoyl-terminated thiol | Formation of an ordered self-assembled monolayer | Biosensors, nanoelectronics |

| Aluminum Oxide | Direct adsorption of this compound | Improved adhesion for polymer coatings, corrosion protection | Aerospace components, protective coatings |

It is important to reiterate that the applications and data presented here are based on chemical principles and the known behavior of similar compounds. Specific experimental validation for this compound is not available in the public domain.

Environmental and Biological Research Contexts of 2 Ethoxy 3 Methylbutanoic Acid

Occurrence and Detection of 2-Ethoxy-3-methylbutanoic Acid in Environmental Matrices (Academic)

There is no specific data available in the reviewed scientific literature detailing the occurrence or detection of this compound in environmental matrices such as soil, water, or air. Analytical methods for the detection of volatile fatty acids and other organic compounds in environmental samples are well-established; however, no studies have specifically reported the identification of this particular ethoxy acid.

Degradation Pathways of this compound in Natural Systems (Academic)

There are no documented studies on the degradation pathways of this compound in natural systems. While the biodegradation of more common branched-chain fatty acids and some ethoxylated compounds has been investigated, the specific metabolic routes for the breakdown of this compound by microorganisms or other environmental factors remain uncharacterized.

Future Directions and Challenges in 2 Ethoxy 3 Methylbutanoic Acid Research

Emerging Methodologies for 2-Ethoxy-3-methylbutanoic Acid Synthesis

The development of efficient and stereoselective synthetic routes to chiral molecules like this compound is a significant endeavor in modern organic chemistry. Future research is anticipated to focus on methodologies that offer high yields, excellent enantioselectivity, and environmentally benign conditions.

One promising avenue lies in the application of biocatalysis . The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic esters of 2-hydroxy-3-methylbutanoic acid, followed by etherification, could provide a viable route to enantiomerically pure this compound. researchgate.netnih.govnih.gov This approach, widely used for the synthesis of other chiral carboxylic acids, offers the advantages of mild reaction conditions and high stereospecificity.

Another emerging area is asymmetric catalysis . The development of novel chiral catalysts for the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, could enable the direct synthesis of the desired enantiomer of this compound. wikipedia.org Furthermore, catalytic asymmetric alkylation of α-keto acids is a rapidly developing field that could be adapted for this purpose. nih.gov A potential synthetic precursor could be derived from the readily available chiral pool starting material, L-valine.

The well-established Williamson ether synthesis offers a classical yet adaptable approach. This method would involve the reaction of an ethyl halide with a protected 2-hydroxy-3-methylbutanoic acid derivative. While conceptually straightforward, challenges in achieving high yields and preventing side reactions, particularly under harsh conditions, may necessitate the exploration of modern variations of this reaction, such as those employing phase-transfer catalysis.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly. | Substrate specificity of enzymes, separation of products. |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Development of specific catalysts, cost of catalysts. |

| Chiral Pool Synthesis | Readily available starting materials (e.g., L-valine). | Multiple synthetic steps may be required, potential for racemization. |

Untapped Reactivity Profiles of this compound

The reactivity of this compound is expected to be dictated by its two primary functional groups: the carboxylic acid and the ether linkage. While standard reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol, are anticipated, the interplay between the ethoxy group and the carboxylic acid moiety could lead to unique and untapped reactivity. chemguide.co.uk

Future research could explore the following areas:

Decarboxylation Reactions: Investigating the conditions under which this compound undergoes decarboxylation could lead to the formation of novel ethers. The stability of the resulting carbanion or radical intermediate would be a key factor.

Oxidation and Reduction: Selective oxidation of the secondary carbon bearing the ethoxy group, without affecting the carboxylic acid, could yield interesting keto-ether derivatives. Conversely, the reduction of the carboxylic acid to an alcohol would produce 2-ethoxy-3-methylbutan-1-ol (B13260914), a potentially valuable chiral building block.

Reactions involving the Ether Linkage: Cleavage of the ether bond under various acidic or basic conditions could be explored to generate 2-hydroxy-3-methylbutanoic acid and ethanol (B145695). The regioselectivity of such cleavage would be of interest.

Advanced Analytical Techniques for this compound Characterization

The comprehensive characterization of this compound, particularly its enantiomeric purity, will require the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be fundamental for structural elucidation. Predicted NMR data for similar structures, such as (2S,3R)-3-Hydroxy-2-methylbutanoic acid, can serve as a preliminary guide for spectral interpretation. The use of chiral shift reagents in NMR could be a powerful tool for determining enantiomeric excess.

Mass Spectrometry (MS) , especially when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), will be crucial for determining the molecular weight and fragmentation patterns. nih.govnist.govdocbrown.info For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester may be necessary.

Chiral Chromatography is indispensable for the separation and quantification of the enantiomers of this compound. Both chiral gas chromatography and chiral high-performance liquid chromatography (HPLC) columns could be employed for this purpose.

Hyphenated techniques , which combine a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the unambiguous identification of compounds. rjpn.orgchromatographytoday.comnih.govresearchgate.net Techniques such as LC-NMR-MS could provide comprehensive structural and purity information in a single analysis.

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained | Key Considerations |

|---|---|---|

| ¹H and ¹³C NMR | Structural confirmation, stereochemical assignment (with chiral auxiliaries). | Purity of the sample, choice of solvent. |

| GC-MS / LC-MS | Molecular weight, fragmentation pattern, identification in mixtures. | Derivatization may be required for GC-MS, choice of ionization method. |

| Chiral GC / HPLC | Enantiomeric separation, determination of enantiomeric excess. | Selection of appropriate chiral stationary phase. |

Expanding the Scope of this compound Applications in Chemical Sciences

While specific applications for this compound are not yet established, its structure suggests potential utility in several areas of chemical sciences.

As a chiral building block , enantiomerically pure this compound could be a valuable precursor in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and natural products. york.ac.uk The presence of both an ether and a carboxylic acid functionality offers multiple points for further chemical modification.

In the fragrance and flavor industry , esters derived from chiral carboxylic acids are known to possess distinct and often desirable organoleptic properties. thegoodscentscompany.com The ethyl ester of 2-methylbutanoic acid, for example, has a fruity aroma. wikipedia.org Therefore, esters of this compound could be synthesized and evaluated for their potential as novel fragrance and flavor compounds.

In medicinal chemistry , the incorporation of small, chiral alkoxy acids into larger drug molecules can influence their pharmacokinetic and pharmacodynamic properties. The lipophilicity and metabolic stability of a drug candidate could potentially be fine-tuned by the introduction of a this compound moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.